molecular formula C14H22N2O2 B1280300 Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 203662-66-2

Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1280300
CAS No.: 203662-66-2
M. Wt: 250.34 g/mol
InChI Key: RHQBJRGRDIJKGP-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate: is an organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.

Properties

IUPAC Name

tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-6-4-14(5-7-16)8-11(9-14)10-15/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQBJRGRDIJKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457671
Record name Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203662-66-2
Record name Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxidation and Ring-Expansion Strategy

Key Reaction Pathway
The method described in CN102659678B involves a two-step sequence starting from tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (VI ):

  • Epoxidation : Compound VI undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in dichloromethane (DCM) or acetonitrile.
  • Ring Expansion : The epoxide intermediate reacts with cyanide nucleophiles (e.g., KCN or TMSCN) under acidic conditions to introduce the cyano group.

Conditions and Yield

Step Reagents Solvent Temperature Yield
1 mCPBA (1.2 equiv) DCM 25°C 85%
2 TMSCN, BF₃·OEt₂ THF 0°C → rt 72%

This method achieves a total yield of 70.7% and is scalable due to inexpensive reagents. The use of NaH in the initial alkylation step ensures efficient deprotonation.

Grignard Addition-Cyanation Approach

Procedure
Adapted from Ambeed’s protocol, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is treated with a Grignard reagent (e.g., 2,3-difluorophenylmagnesium bromide) in THF at 0°C, followed by cyanation:

  • Grignard Addition : Forms a tertiary alcohol intermediate.
  • Cyanation : The alcohol is converted to the nitrile via Mitsunobu reaction (DIAD, Ph₃P, TMSCN) or dehydration with POCl₃/pyridine and subsequent substitution with NaCN.

Optimization Data

Parameter Optimal Value Yield Impact
Grignard Equiv 2.0 Maximizes intermediate formation
Cyanation Reagent TMSCN/ZnI₂ 78% yield
Solvent DMF Enhances solubility

This route offers flexibility in introducing diverse substituents but requires stringent anhydrous conditions.

Photocatalytic Radical Bicyclization

Modern Methodology
A photocatalytic approach from ACS Omega generates N-centered radicals from N-allylsulfonamides, enabling spirocycle formation. For the target compound:

  • Substrate Design : N-allylsulfonamide derivatives with pre-installed cyano groups are synthesized.
  • Radical Cyclization : Using [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ as a photocatalyst and DCM as solvent, UV irradiation (34°C) induces domino bicyclization.

Performance Metrics

  • Yield : 65–70%
  • Diastereoselectivity : 4:1 (trans:cis)
  • Throughput : 105.6 g/day in flow reactors

This method minimizes side reactions and is ideal for large-scale production but requires specialized equipment.

Domino Radical Bicyclization with Alkoxyaminyl Radicals

Mechanistic Insight
As reported in PMC, tert-butyl oxime ethers undergo radical-initiated bicyclization:

  • Initiation : Et₃B or AIBN generates aryl radicals from brominated precursors.
  • Cyclization : Sequential 5-exo-trig and 6-endo-trig closures form the spiro framework.
  • Cyanation Post-Modification : The intermediate is treated with CuCN in DMF at 120°C to install the cyano group.

Comparative Data

Initiator Time (h) Yield (%) trans:cis
Et₃B 3 67 7:1
AIBN 6 58 5:1

This method’s modularity allows late-stage functionalization but involves multi-step synthesis.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency Complexity
Epoxidation-Cyanation 70.7 High High Moderate
Grignard-Cyanation 78 Medium Medium High
Photocatalytic 70 High Low Low
Radical Bicyclization 67 Low Medium High

Key Takeaways :

  • The epoxidation-cyanation route is optimal for industrial use due to high yield and low-cost reagents.
  • Photocatalytic methods offer rapid synthesis but require UV reactors.
  • Grignard approaches suit small-scale diversification but face scalability challenges.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and metabolic disorders.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical reactions. The spiro structure provides a rigid framework that can influence the binding affinity and specificity of the compound towards its targets. Pathways involved may include enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

  • Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Comparison:

Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate stands out due to its unique cyano group, which provides distinct reactivity and potential for diverse applications in various fields.

Biological Activity

Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (CAS Number: 203662-66-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C14_{14}H22_{22}N2_2O2_2
Molecular Weight: 250.337 g/mol
IUPAC Name: this compound
CAS Number: 203662-66-2

The compound features a spirocyclic structure that is crucial for its biological activity, particularly in modulating receptor interactions.

Research indicates that this compound acts primarily through modulation of chemokine receptors, specifically CCR3 and CCR5. These receptors are integral to immune response and inflammation processes and have been implicated in various diseases, including HIV/AIDS.

Key Findings:

  • Chemokine Receptor Modulation : The compound has been shown to regulate the activity of CCR3 and CCR5 receptors, which are significant in the pathogenesis of HIV and other inflammatory conditions .
  • Potential Anti-inflammatory Effects : By interfering with chemokine signaling pathways, it may offer therapeutic benefits in treating inflammatory diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable activity against various biological targets:

Biological Activity Assay Type Results
CCR3 AntagonismRadiolabeled ligand displacementIC50 values indicating potency
CCR5 AntagonismFunctional assaysSignificant inhibition observed

These studies suggest that the compound could be a lead candidate for further development as an anti-HIV agent.

Case Studies and Applications

  • HIV Treatment Research : A study highlighted the compound's ability to inhibit HIV entry into host cells by blocking CCR5, providing a foundation for developing new antiretroviral therapies .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound have shown promise in reducing symptoms associated with chronic inflammatory diseases, suggesting a potential application in treating conditions like rheumatoid arthritis or asthma .

Synthesis and Scalability

The synthesis of this compound has been optimized for higher yields and cost-effectiveness. The methods involve several steps including epoxidation and ring expansion reactions, which are essential for producing this compound efficiently on a larger scale .

Q & A

Q. What are the key structural features and characterization methods for tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate?

  • Methodological Answer : The compound features a spirocyclic core (7-azaspiro[3.5]nonane) with a cyano group at position 2 and a tert-butyl carboxylate protecting group. Key characterization includes:
  • 1H/13C NMR : Peaks for the spirocyclic protons (δ 1.0–3.0 ppm) and cyano carbon (~120 ppm). Compare with analogs like tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate, where δ 7.35–7.22 (ArH) and δ 2.58 (OH) were observed .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 241.3 (C12H20N2O3) .
  • X-ray Crystallography : Resolve spirocyclic geometry and bond angles.

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in a tightly sealed container under inert gas (N2/Ar) at 2–8°C in a dry, ventilated environment. Avoid exposure to moisture, heat (>40°C), and direct light, as the tert-butyl ester is prone to hydrolysis under acidic/basic conditions .

Q. What safety precautions are required during handling?

  • Methodological Answer : While hazards vary by structural analogs, assume baseline precautions :
  • PPE : Wear nitrile gloves, lab coat, and chemical safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of dust/aerosols .
  • First Aid : For skin contact, wash with soap/water (15 mins); for eye exposure, irrigate with saline (20 mins) .

Advanced Research Questions

Q. How can the cyano group be leveraged for synthetic modifications?

  • Methodological Answer : The cyano group enables:
  • Nucleophilic Additions : Convert to amines (e.g., via LiAlH4 reduction) or carboxylic acids (acidic hydrolysis).
  • Click Chemistry : Use Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form tetrazoles.
  • Metal-Catalyzed Cross-Couplings : Employ Pd-mediated reactions for C–C bond formation. Derivatives like tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate demonstrate such versatility .

Q. How to resolve contradictions in reported toxicity data across sources?

  • Methodological Answer : Discrepancies arise from structural variations (e.g., oxo vs. cyano substituents). For example:
  • Low toxicity : tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203662-66-2) is classified as "no known hazard" .
  • High toxicity : Analog tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 392331-78-1) has H302 (oral toxicity) and H319 (eye irritation) .
    Recommendation : Conduct in-house acute toxicity assays (OECD 423) and compare with structurally similar compounds.

Q. What strategies optimize synthesis yield and purity?

  • Methodological Answer : Key parameters for spirocyclic synthesis:
  • Catalyst : Use Pd(OAc)2/XPhos for Suzuki couplings (improves regioselectivity).
  • Temperature : Maintain ≤0°C during nitrile group introduction to minimize byproducts.
  • Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (MeOH/H2O). Reported purity reaches 95% via these methods .

Q. How does the spirocyclic structure influence pharmacokinetic properties in drug discovery?

  • Methodological Answer : The 7-azaspiro[3.5]nonane core enhances:
  • Rigidity : Reduces conformational entropy, improving target binding (e.g., kinase inhibitors).
  • Solubility : The tert-butyl carboxylate increases logP (predicted ~2.1) while maintaining aqueous solubility via hydrogen bonding.
  • Metabolic Stability : Resistance to CYP450 oxidation compared to linear amines. Applications include protease inhibitors and GPCR modulators .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
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Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.